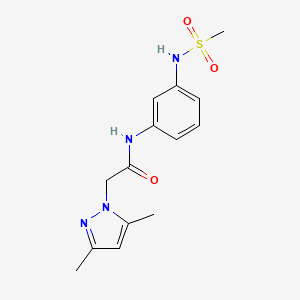![molecular formula C18H19N7O B6577754 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1326936-13-3](/img/structure/B6577754.png)
2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel chemical entity that has been studied for its potential applications in various fields . It belongs to a class of compounds known as triazole-pyrimidine hybrids . These hybrids have been shown to exhibit a range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of such compounds typically involves a series of chemical reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is typically determined using techniques such as mass spectrometry, NMR spectroscopy, and X-ray diffraction . These techniques provide detailed information about the molecular weights, hydrogen bond donors and acceptors, and other structural features of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and require careful control of conditions . The reactions often involve the formation of new carbon-nitrogen bonds, and the products are typically evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their molecular weights and hydrogen bond donors and acceptors, are typically evaluated using computational methods . These properties are important for assessing the drug-like behavior of the compounds .Mecanismo De Acción
Target of Action
The primary target of 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of acetylcholine in the brain . This affects the cholinergic neurotransmission pathway, which plays a vital role in learning and memory .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, it is non-toxic and has low solubility in water, making it easy to handle and store. However, it is not very soluble in organic solvents and can be difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for the study of 2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine. These include further research into its mechanism of action and the development of new synthetic methods for its production. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential applications. Finally, more research is needed to determine the optimal conditions for its use in laboratory experiments.
Métodos De Síntesis
2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine can be synthesized by a number of methods. The most common method involves the condensation reaction of 4-methylphenyl-1H-1,2,3-triazole-4-carbonyl chloride (MPTCC) and piperazine. This reaction is typically carried out in aqueous acetic acid at room temperature. The resulting product is a white solid which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine has been studied extensively due to its interesting chemical and biological properties. It has been found to have a wide range of applications in scientific research, including as a fluorescent dye, a reagent for the detection of amines and carboxylic acids, and an inhibitor of enzymes.
Safety and Hazards
The safety and hazards associated with these compounds are typically evaluated through cytotoxicity studies on cells . For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicated that the compounds are non-toxic to human cells .
Propiedades
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-14-3-5-15(6-4-14)25-13-16(21-22-25)17(26)23-9-11-24(12-10-23)18-19-7-2-8-20-18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWFOYLOXFTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B6577707.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![N-{5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6577763.png)

